Tert-butyl 2-amino-5-iodobenzoate
Overview
Description
Tert-butyl 2-amino-5-iodobenzoate is a chemical compound with the molecular formula C11H14INO2 . It is used as a building block for the synthesis of various biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 14 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 2 oxygen atoms . The average mass of the molecule is 319.139 Da .Scientific Research Applications
Synthesis of mTOR Targeted PROTAC Molecules Tert-butyl 2-amino-5-iodobenzoate serves as a crucial intermediate in the synthesis of mTOR targeted PROTAC molecule PRO1. It's involved in a palladium-catalyzed Suzuki reaction, forming a specific compound with a high yield of 96.7% under optimal conditions (Zhang et al., 2022).
Antibacterial and Antifungal Properties Derivatives of this compound, such as lipophilic 2-substituted 5,7-di-tert-butylbenzoxazoles, have demonstrated antibacterial activity against Mycobacterium tuberculosis and some nontuberculous strains where isoniazid is inactive. However, their antifungal activity is considered mediocre (Vinšová et al., 2004).
Electrophilic Trifluoromethylation This compound has been mentioned in the context of electrophilic trifluoromethylation, where hypervalent iodine reagents are synthesized for this purpose. Reagents are accessible in a one-pot procedure, offering simplified syntheses suitable for large-scale preparations (Matoušek et al., 2013).
Catalytic Properties in Reactions Palladium complexes of this compound-related compounds have been synthesized and evaluated for catalytic efficiency in cross-coupling reactions, showing moderate yields (Bhowon et al., 2021).
Metal-Free Synthesis of Heterocycles In the metal-free catalytic oxidative cyclization of certain amines, this compound derivatives have been utilized. The process uses inexpensive iodine as a catalyst and produces valuable heterocycles (Chen et al., 2018).
Properties
IUPAC Name |
tert-butyl 2-amino-5-iodobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6H,13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUOGGUIWUBLJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)I)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660997 | |
Record name | tert-Butyl 2-amino-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668261-27-6 | |
Record name | tert-Butyl 2-amino-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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